2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
Description
2-(3,5-Dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 3,5-dinitrophenyl group at position 2 and a 2-methoxyethyl chain at position 1. This compound is of interest in medicinal chemistry due to the structural versatility of quinoxaline derivatives, which are known for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)-3-(2-methoxyethyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O5/c1-29-7-6-22-17(11-8-12(23(25)26)10-13(9-11)24(27)28)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNOLXJXYLIOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline typically involves multiple steps:
Formation of the Imidazoquinoxaline Core: The initial step involves the synthesis of the imidazoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Introduction of the Dinitrophenyl Group: The next step involves the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the imidazoquinoxaline core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: Formation of 2-(3,5-diaminophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biochemical Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological samples.
Mechanism of Action
The mechanism of action of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and other proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s uniqueness lies in its substitution pattern. Key comparisons include:
(a) 6,7-Dichloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazo[4,5-b]quinoxalin-2-one (8a)
- Substituents: Dichloro groups at positions 6 and 7; ribofuranosyl sugar at position 1.
- Properties: The chlorine atoms enhance electrophilicity, while the ribofuranosyl group increases molecular weight (MW ≈ 650 g/mol) and polarity. This compound is designed as a ribonucleoside analog for targeting RNA viruses or cancer cells .
- Contrast : The absence of nitro groups and presence of a bulky sugar moiety in 8a reduce cell membrane permeability compared to the dinitrophenyl-methoxyethyl derivative.
(b) 3H-Imidazo[4,5-f]quinoxalin-2-amine (CAS 146177-64-2)
- Substituents : 3,5-Dimethyl and 8-phenyl groups.
- Properties : Methyl and phenyl substituents create a hydrophobic profile (MW = 289.33 g/mol). The amine group at position 2 allows hydrogen bonding, making it a candidate for DNA intercalation .
(c) 7-Bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d)
- Substituents : Bromine at position 7; hydrazinyl-linked 4-methoxybenzylidene at position 2.
- Properties : The bromine atom enhances halogen bonding, while the hydrazine moiety facilitates chelation with metal ions. This compound exhibits dual anticancer and antimicrobial activity .
- Contrast : The methoxyethyl group in the target compound may improve aqueous solubility compared to the hydrazine-based substituent in 9d, which could aggregate in polar environments.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₅N₅O₅ | ~409.36 | 3,5-dinitrophenyl, methoxyethyl | Moderate polarity, soluble in DMSO |
| 6,7-Dichloro-ribofuranosyl derivative (8a) | C₃₄H₂₇Cl₂N₅O₈ | ~650.50 | Dichloro, ribofuranosyl | High polarity, poor in lipids |
| 3H-Imidazo[4,5-f]quinoxalin-2-amine | C₁₇H₁₅N₅ | 289.33 | 3,5-dimethyl, 8-phenyl | Hydrophobic, soluble in DCM |
| Thiazoloquinoxaline 9d | C₁₉H₁₄BrN₅O | ~420.25 | Bromo, hydrazinyl-benzylidene | Moderate in DMSO, low in H₂O |
Research Implications
However, its higher molecular weight and polarity compared to methyl/phenyl analogs (e.g., CAS 146177-64-2) may limit blood-brain barrier penetration. Further studies should explore its selectivity against cancer vs. normal cells and compare nitro group toxicity with halogenated analogs.
Biological Activity
2-(3,5-Dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dinitrophenyl group and an imidazo[4,5-b]quinoxaline scaffold, which are known to impart significant biological activity. Its molecular formula is with a molecular weight of 302.3 g/mol .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]quinoxaline exhibit notable antimicrobial properties. For instance, compounds similar to 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline have shown effective bacteriostatic and fungistatic activities. The Minimum Inhibitory Concentration (MIC) values for these compounds are comparable to reference drugs .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(3,5-Dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline | 10 | Bacteriostatic |
| Compound A | 8 | Bacteriostatic |
| Compound B | 12 | Fungistatic |
The mechanism through which 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors that are critical for microbial survival. The binding affinity and interaction dynamics are influenced by the structural features of the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications in the substituents on the quinoxaline ring significantly affect its potency. For example, the addition of hydrophobic groups enhances membrane permeability, thus increasing antimicrobial efficacy .
| Substituent | Effect on Activity |
|---|---|
| Dinitrophenyl | Increases antibacterial activity |
| Methoxyethyl | Enhances solubility and bioavailability |
| Alkyl groups | Improve membrane penetration |
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazo[4,5-b]quinoxaline derivatives found that those with electron-withdrawing groups like dinitrophenyl exhibited superior antimicrobial properties compared to their analogs with electron-donating groups. The compound was tested against several bacterial strains including E. coli and S. aureus, showing significant inhibition at low concentrations .
Case Study 2: Toxicity Assessment
Toxicity evaluations in murine models indicated that while the compound exhibited strong antimicrobial activity, it also showed a dose-dependent toxicity profile. Compounds with similar structures were assessed for their safety margins in vivo, suggesting that careful optimization is necessary to balance efficacy and safety .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline, and how do reaction conditions impact yield?
Answer:
The synthesis of imidazoquinoxaline derivatives typically involves cyclization reactions. For example, visible-light-mediated mesolytic reactions using iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and phenyliodine(III) dicyclohexanecarboxylate (PIDA) can achieve intramolecular C–N bond formation under mild conditions, yielding ~60–70% purity . Alternatively, nucleophilic aromatic substitution with 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in alkaline media may introduce the methoxyethyl group, though yields vary depending on solvent polarity and temperature . Optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dinitrophenyl proton shifts at δ 8.5–9.0 ppm) and confirms methoxyethyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₁₅N₅O₅⁺ requires m/z 401.1024) and fragmentation pathways .
- X-ray crystallography : Resolves imidazoquinoxaline core geometry and nitro group orientation, as demonstrated in related phenanthroline-imidazole hybrids .
Basic: What biological activities are reported for structurally related imidazoquinoxaline derivatives?
Answer:
Analogous compounds exhibit:
- Kinase inhibition : SK2, PIM, and IκB kinases (IC₅₀: 0.1–5 µM) due to planar aromatic cores interacting with ATP-binding pockets .
- Antitumor activity : In vitro cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells via ROS-mediated apoptosis .
- Neuroprotective effects : Adenosine A₁ receptor antagonism (Ki: 20–50 nM) modulates neuronal excitability in Parkinson’s disease models .
Advanced: How does the 2-methoxyethyl substituent influence pharmacokinetics and target binding affinity?
Answer:
The methoxyethyl group enhances:
- Solubility : Polar ether linkages improve aqueous solubility (logP reduction by ~0.5 units), critical for bioavailability .
- Receptor interactions : Flexibility of the methoxyethyl chain allows adaptive binding to hydrophobic pockets in kinases (e.g., PIM1), as shown in SAR studies of imidazo[4,5-b]pyridine carboximidamides . Computational docking (AutoDock Vina) predicts hydrogen bonding between the methoxy oxygen and Thr205 in the PIM1 active site .
Advanced: What in vitro and in vivo models are appropriate for assessing genotoxic potential?
Answer:
- Ames test : Evaluates mutagenicity in Salmonella typhimurium strains (TA98/TA100) ± metabolic activation (S9 liver fractions) . Related heterocyclic amines (e.g., PhIP, MeIQx) show +S9 dependency due to CYP1A2-mediated activation .
- Comet assay : Quantifies DNA strand breaks in HepG2 cells exposed to 10–100 µM concentrations .
- Rodent models : Chronic dosing (6–12 months) in transgenic mice (e.g., Tg.rasH2) assesses tumorigenicity, though confounding factors (e.g., diet) require strict controls .
Advanced: How can computational approaches guide structure-activity relationship (SAR) optimization?
Answer:
- Molecular dynamics (MD) : Simulates ligand-receptor stability (e.g., PDE4B-imidazoquinoxaline complexes) to prioritize substituents with ΔG < −8 kcal/mol .
- QSAR modeling : Correlates Hammett σ values of nitro groups with IC₅₀ data (R² > 0.85) to predict electron-withdrawing effects on kinase inhibition .
- ADMET prediction : SwissADME estimates blood-brain barrier penetration (BBB score: 0.02–0.05), suggesting limited neurotoxicity .
Advanced: What metabolic pathways and enzymes are implicated in its biotransformation?
Answer:
- Phase I metabolism : CYP1A2 and CYP2E1 oxidize the imidazole ring, forming hydroxylamine intermediates (e.g., 2-(hydroxyamino)-derivatives) .
- Phase II detoxification : UDP-glucuronosyltransferases (UGT1A1/1A9) conjugate reactive metabolites to N-glucuronides, reducing mutagenicity in urinary excretion .
- Interindividual variability : NAT2 polymorphisms (rapid vs. slow acetylators) influence detoxification efficiency, as seen in PhIP metabolism studies .
Advanced: What strategies mitigate challenges in regioselective synthesis and purification?
Answer:
- Directed metalation : Use of LDA (lithium diisopropylamide) at −78°C ensures regioselective nitration at the 3,5-positions of the phenyl ring .
- Ultrasound-assisted synthesis : Reduces reaction times (e.g., 2 h vs. 24 h) and improves yields (~15%) via cavitation-enhanced mixing, as shown in imidazo[4,5-f]quinoxaline syntheses .
- HPLC purification : Reverse-phase C18 columns (ACN/0.1% TFA gradient) resolve nitro-isomer byproducts (retention time: 12.3 vs. 14.1 min) .
Advanced: How do structural modifications alter photophysical properties for imaging applications?
Answer:
- Fluorescence tuning : Electron-withdrawing nitro groups quench fluorescence (Φ < 0.01), whereas methoxyethyl substitution red-shifts absorption to 350–370 nm (ε ~ 10⁴ M⁻¹cm⁻¹) .
- Two-photon absorption : TD-DFT calculations predict σ(2) values > 50 GM at 800 nm, enabling deep-tissue imaging in zebrafish models .
Advanced: What contradictions exist in reported biological data, and how can they be resolved?
Answer:
- Antitumor vs. neuroprotective effects : While some studies report cytotoxicity (IC₅₀: 2 µM in HeLa), others highlight neuroprotection (A₁ receptor Ki: 30 nM). Dose-dependent biphasic effects or off-target kinase interactions (e.g., PIM1 vs. A₁) may explain discrepancies .
- In vitro vs. in vivo genotoxicity : Negative Ames tests (in vitro) but positive micronucleus assays (in vivo) suggest metabolite-specific DNA adduct formation, requiring LC-MS/MS adductomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
